

Photostability and Photo-Oxidative Degradation of Nitroso Green Pigments: A Technical Guide

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Compound of Interest

Compound Name: *Pigment green 8*

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Abstract

Nitroso green pigments, particularly **Pigment Green 8** (PG8), are metal complexes of nitroso-naphthol compounds that have found application in various industries, including artists' materials. Their unique yellowish-green hue is valued, but concerns over their lightfastness have been noted. This technical guide provides a comprehensive overview of the current understanding of the photostability and photo-oxidative degradation of these pigments. Due to a lack of specific quantitative data in publicly available literature, this guide synthesizes known properties with established methodologies for pigment testing to provide a framework for researchers. It covers the known properties of **Pigment Green 8**, standardized experimental protocols for photostability testing, and a proposed mechanism for its photo-oxidative degradation based on the known chemistry of related compounds.

Introduction to Nitroso Green Pigments

Nitroso green pigments are a class of coordination compounds where a metal ion is complexed with a nitroso-containing organic ligand. The most prominent member of this class is **Pigment Green 8** (C.I. 10006), which is a ferrous (iron(II)) complex of 1-nitroso-2-naphthol.[1][2] It is also known commercially as Pigment Green B.[3] While it offers a distinct olive-green color, its permanence has been a subject of debate, with its lightfastness generally considered to be moderate.[4][5][6]

Quantitative Photostability Data

A thorough review of scientific literature reveals a significant lack of detailed quantitative data on the photostability of nitroso green pigments. While manufacturers provide general fastness ratings, specific metrics such as quantum yields of photodegradation, degradation rate constants, and comprehensive colorimetric data over time under controlled conditions are not readily available. The most commonly cited measure of lightfastness is the Blue Wool Scale (BWS) rating.

Table 1: Reported Lightfastness Properties of **Pigment Green 8 (PG8)**

Property	Value	Source(s)
Lightfastness Rating (BWS)	6	[3] [4]
Lightfastness Rating (BWS)	5	[6]
Heat Resistance	180 °C	[5]
Acid Resistance	3 (on a scale of 1-5)	[5]
Alkali Resistance	3 (on a scale of 1-5)	[5]
Oil Resistance	5 (on a scale of 1-5)	[5]
Water Resistance	4 (on a scale of 1-5)	[6]

Note: The Blue Wool Scale rates lightfastness from 1 (fugitive) to 8 (extremely lightfast).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols for Photostability Testing

To assess the photostability of nitroso green pigments, standardized methods for testing artists' materials and other coatings should be employed. The following protocols are based on widely accepted standards such as ISO 105-B02 and ASTM D4303.[\[10\]](#)[\[11\]](#)

Sample Preparation

- **Dispersion:** A dispersion of the nitroso green pigment (e.g., PG8) is prepared in a suitable binder. For artists' materials, this could be linseed oil (for oil paints) or an acrylic emulsion

(for acrylic paints). The pigment-to-binder ratio should be consistent and representative of typical use.

- **Film Application:** The pigmented binder is applied as a thin, uniform film onto a standardized, inert substrate, such as a sealed paper card or a glass slide. A drawdown bar is typically used to ensure consistent film thickness.
- **Drying/Curing:** The prepared samples are allowed to dry or cure under controlled conditions (temperature and humidity) for a specified period to ensure the binder has fully set before exposure.
- **Masking:** A portion of each sample is masked with an opaque material (e.g., aluminum foil) to serve as an unexposed reference.

Accelerated Light Exposure

- **Light Source:** A xenon arc lamp is the preferred light source as its spectral output closely matches that of natural sunlight.^{[11][12]} The light should be filtered to remove excessive UV radiation not typically experienced indoors behind glass.
- **Irradiance Control:** The irradiance level at the sample surface should be controlled and monitored throughout the test.
- **Blue Wool Standards:** A set of Blue Wool Standards (BWS 1-8) must be exposed alongside the test samples. These serve as a reference for quantifying the extent of fading.^{[8][13]}
- **Dark Control:** A duplicate set of samples, completely shielded from light but kept under the same temperature and humidity conditions, should be included to differentiate between photo-induced and thermal degradation.
- **Environmental Conditions:** The temperature and relative humidity within the exposure chamber should be maintained at controlled levels (e.g., as specified in ISO 105-B02).

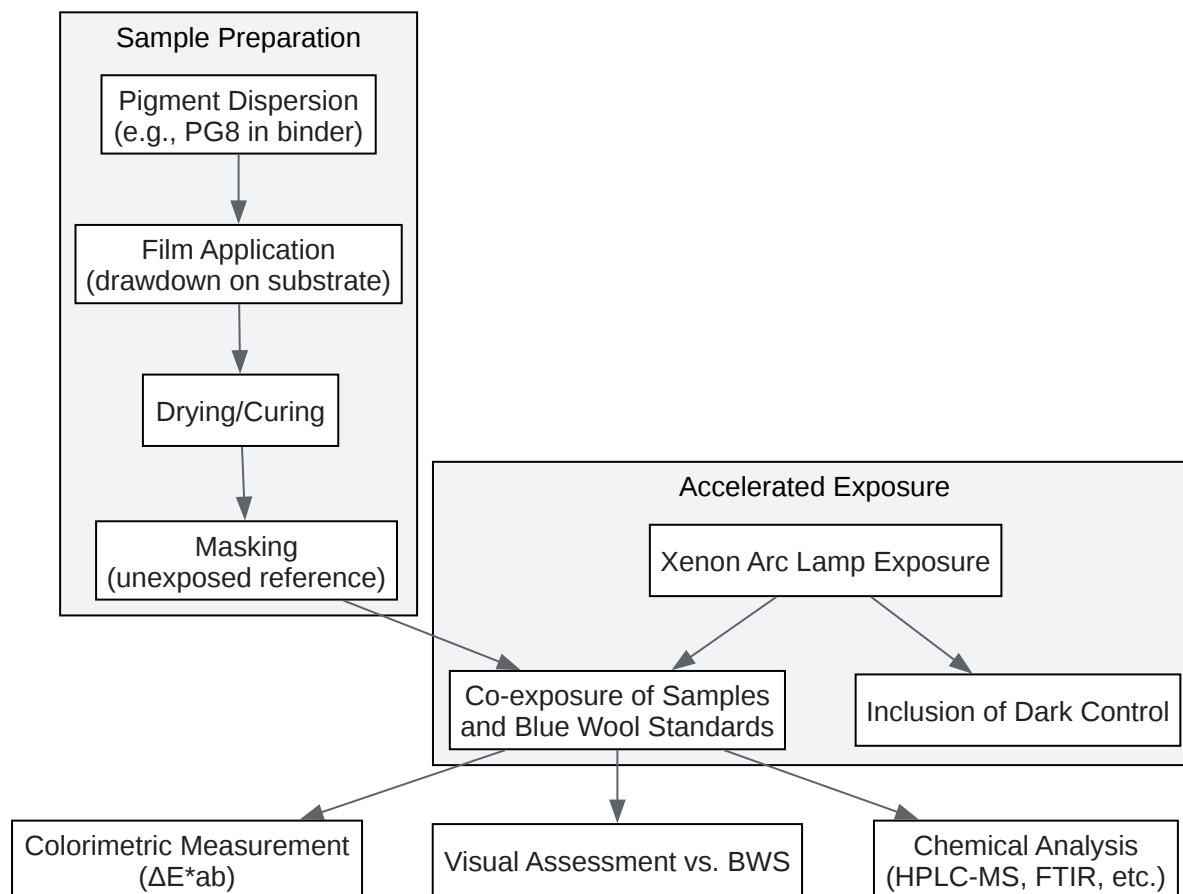
Assessment of Degradation

- **Colorimetric Measurements:** The color of both the exposed and unexposed portions of the samples should be measured at regular intervals using a spectrophotometer or colorimeter. The color difference (ΔE^*_{ab}) is calculated using the CIELAB color space coordinates.^[14]

- Visual Assessment: The fading of the samples is visually compared to the fading of the co-exposed Blue Wool Standards. The lightfastness rating is assigned based on the BWS strip that shows a similar degree of fading.[\[13\]](#)
- Chemical Analysis (for degradation products): To identify the chemical changes in the pigment, advanced analytical techniques can be employed:
 - High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This can be used to separate and identify soluble degradation products.[\[15\]](#)[\[16\]](#)
 - Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the chemical bonds of the pigment and binder.
 - Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis: Useful for identifying volatile and semi-volatile degradation products.[\[17\]](#)

Visualization of Experimental and Degradation Pathways

Experimental Workflow for Photostability Testing



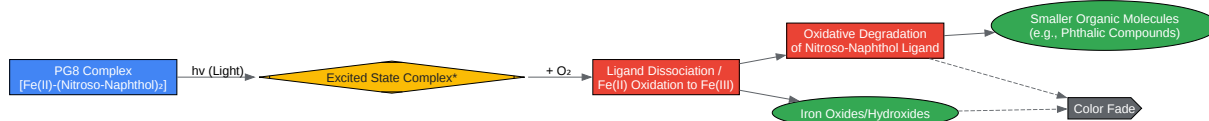
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Workflow for photostability testing of nitroso green pigments.

Proposed Photo-Oxidative Degradation Pathway

While a definitive degradation pathway for **Pigment Green 8** has not been published, a plausible mechanism can be proposed based on the known photochemistry of C-nitroso compounds and metal complexes. The degradation is likely initiated by the absorption of light, leading to the excitation of the nitroso-naphthol ligand or a ligand-to-metal charge transfer

(LMCT) event. In the presence of oxygen, this can lead to the oxidative degradation of the ligand and a change in the oxidation state of the iron center.



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Proposed photo-oxidative degradation pathway for **Pigment Green 8**.

Discussion of Photo-Oxidative Degradation Mechanism

The photo-oxidative degradation of **Pigment Green 8** likely proceeds through the following steps:

- **Photoexcitation:** The pigment complex absorbs photons, leading to an electronically excited state. This could be centered on the ligand or involve a ligand-to-metal charge transfer (LMCT), where an electron moves from the nitroso-naphthol ligand to the Fe(II) center.
- **Reaction with Oxygen:** The excited state complex is more susceptible to reaction with molecular oxygen. In an LMCT state, the ligand becomes a radical cation, which is highly reactive.
- **Ligand Degradation:** The nitroso-naphthol ligand undergoes oxidative cleavage. Studies on the photodegradation of naphthol and related compounds have shown that the aromatic rings can be opened to form smaller, less colored molecules, such as phthalic compounds. [17]
- **Change in Metal Oxidation State:** The initial Fe(II) is likely oxidized to Fe(III) during the process. Fe(III) complexes of nitroso-naphthol are known but may have different colors and

stabilities. Ultimately, the iron may be converted to colorless or brownish iron oxides or hydroxides.

- **Color Change:** The degradation of the chromophoric ligand and the change in the coordination environment and oxidation state of the iron center result in a loss of the characteristic green color, leading to fading.

Conclusion

The photostability of nitroso green pigments, particularly **Pigment Green 8**, is a critical factor for their application. While generally rated as having moderate lightfastness, there is a notable absence of detailed, quantitative scientific data on their degradation kinetics and mechanisms. This guide outlines the established protocols for conducting rigorous photostability studies, which are essential for generating the data needed by researchers and conservation scientists. The proposed degradation pathway, involving photoexcitation followed by oxidative destruction of the ligand and a change in the metal's oxidation state, provides a theoretical framework for future investigations. Further research employing advanced analytical techniques is necessary to fully elucidate the degradation products and reaction mechanisms, which will enable a more complete understanding of the long-term stability of these pigments.

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